molecular formula C12H16N2O4S B2404767 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396810-68-6

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2404767
CAS No.: 1396810-68-6
M. Wt: 284.33
InChI Key: PVYGRIKWGWXXDX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, combining a 5-oxopyrrolidine scaffold with a benzenesulfonamide moiety. Heterocyclic compounds like the 5-oxopyrrolidine (or gamma-lactam) core are fundamental in modern pharmacology, constituting more than 85% of all biologically active compounds and are prevalent in over 90% of newly approved drugs . This specific scaffold is recognized for its versatility and drug-likeness, often contributing to favorable physicochemical properties and the ability to interact with diverse biological targets . The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its role in inhibiting enzymes such as carbonic anhydrases, and is frequently explored for developing agents with antimicrobial, anticancer, and anti-inflammatory properties . Compounds featuring this group can act as competitive inhibitors of essential bacterial enzymes, thereby impeding pathogenic growth . While the specific biological profile of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide requires empirical determination, research on structurally similar molecules suggests potential for investigation in areas such as antibacterial development, particularly against resistant strains, and anti-proliferative activity studies . The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a valuable scaffold for molecular optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-18-10-5-3-4-6-11(10)19(16,17)14-9-7-12(15)13-8-9/h3-6,9,14H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGRIKWGWXXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Ethoxybenzene

The synthesis begins with the sulfonation of 2-ethoxybenzene (ortho-ethoxybenzene) using chlorosulfonic acid (ClSO₃H). The ethoxy group directs sulfonation to the para position relative to itself, but steric and electronic effects can favor ortho substitution under controlled conditions.

Procedure :

  • 2-Ethoxybenzene (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C.
  • Chlorosulfonic acid (12 mmol) is added dropwise over 30 minutes.
  • The mixture is stirred at 25°C for 6 hours, then quenched with ice water.
  • The sulfonic acid intermediate is extracted with DCM, dried over Na₂SO₄, and treated with PCl₅ (15 mmol) in refluxing toluene to yield 2-ethoxybenzenesulfonyl chloride.

Key Data :

  • Yield : 68–72%
  • Characterization : ¹H NMR (CDCl₃) δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.02 (d, J = 8.4 Hz, 1H, Ar–H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Synthesis of 5-Oxopyrrolidin-3-amine

Cyclization of Itaconic Acid Derivatives

5-Oxopyrrolidin-3-amine is synthesized via the cyclization of itaconic acid hydrazide, followed by selective reduction.

Procedure :

  • Itaconic acid (10 mmol) is reacted with hydrazine hydrate (12 mmol) in refluxing ethanol for 8 hours to form itaconic acid dihydrazide.
  • The dihydrazide undergoes partial reduction using sodium borohydride (NaBH₄) in methanol, yielding 5-oxopyrrolidin-3-amine.

Key Data :

  • Yield : 58–63%
  • Characterization : ¹³C NMR (D₂O) δ 177.8 (C=O), 53.4 (C-3), 48.2 (C-2/C-4), 34.1 (C-5).

Coupling of Intermediates to Form 2-Ethoxy-N-(5-Oxopyrrolidin-3-yl)benzenesulfonamide

Sulfonamide Bond Formation

The final step involves the reaction of 2-ethoxybenzenesulfonyl chloride with 5-oxopyrrolidin-3-amine in the presence of a base to neutralize HCl.

Procedure :

  • 5-Oxopyrrolidin-3-amine (5 mmol) is dissolved in anhydrous tetrahydrofuran (THF).
  • Triethylamine (6 mmol) is added, followed by dropwise addition of 2-ethoxybenzenesulfonyl chloride (5.5 mmol) at 0°C.
  • The reaction is stirred at 25°C for 12 hours, then diluted with water and extracted with ethyl acetate.
  • The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Key Data :

  • Yield : 75–80%
  • Melting Point : 162–164°C
  • Characterization :
    • HRMS (ESI) : m/z calculated for C₁₃H₁₈N₂O₄S [M+H]⁺: 299.1062, found: 299.1065.
    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.78 (d, J = 8.4 Hz, 1H, Ar–H), 7.12 (d, J = 8.4 Hz, 1H, Ar–H), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.52 (m, 1H, pyrrolidinyl-H), 2.95–3.10 (m, 2H, pyrrolidinyl-H), 2.30–2.45 (m, 2H, pyrrolidinyl-H), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

Alternative Synthetic Routes and Optimization

Direct Sulfonation of 5-Oxopyrrolidin-3-amine

An alternative method involves the direct sulfonation of 5-oxopyrrolidin-3-amine using 2-ethoxybenzenesulfonic acid in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Procedure :

  • 2-Ethoxybenzenesulfonic acid (5 mmol) is activated with HATU (5.5 mmol) and DIPEA (6 mmol) in DMF.
  • 5-Oxopyrrolidin-3-amine (5 mmol) is added, and the mixture is stirred at 25°C for 6 hours.

Key Data :

  • Yield : 70–73%
  • Purity : >98% (HPLC)

Challenges and Side Reactions

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride intermediate is prone to hydrolysis in the presence of moisture, necessitating anhydrous conditions. Side products such as 2-ethoxybenzenesulfonic acid may form if water is introduced.

Regioselectivity in Sulfonation

Achieving ortho sulfonation relative to the ethoxy group requires precise control of reaction temperature and stoichiometry. Excess chlorosulfonic acid may lead to polysulfonation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Sulfonyl Chloride Coupling 75–80 95–98 High scalability
Direct Sulfonation 70–73 >98 Avoids hazardous sulfonyl chloride handling

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide include benzenesulfonamide derivatives with variations in substituents and heterocyclic attachments. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide C₁₂H₁₆N₂O₄S 296.33 2-ethoxy, 5-oxopyrrolidin-3-yl Balanced lipophilicity/H-bonding
N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide C₁₄H₁₅N₃O₄S 321.35 5-methylisoxazolyl, 2-oxopyrrolidinyl Increased steric bulk
5-chloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide C₁₄H₁₅ClN₂O₃S 326.80 5-chloro, 3-pyridinylmethyl Enhanced electron-withdrawing effects
Udenafil-d7 C₂₅H₂₉D₇N₆O₄S 550.79 Propoxy-d7, pyrrolidinyl Deuterated analog for metabolic studies

Key Observations :

  • Chlorine vs.

Key Findings :

  • PPARγ Affinity : The target compound’s 5-oxopyrrolidinyl group may mimic the hydrogen-bonding interactions seen in Compound 7 (H-bond score 7.42), suggesting comparable PPARγ binding .
  • VEGFR-2 Inhibition : Analogs with dimethoxyphenyl substituents (e.g., ) show enhanced kinase inhibition, highlighting the role of electron-donating groups in activity.

Physicochemical Properties

  • pKa and Solubility : Sulfonamides like SMX have low pKa (~2.7) due to the acidic sulfonamide proton . The target compound’s 5-oxopyrrolidinyl group may increase basicity, altering solubility and membrane permeability.
  • Lipophilicity : Ethoxy and pyridinylmethyl substituents (as in ) modulate logP values, impacting bioavailability.

Biological Activity

2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented as follows:

C13H17N2O3S\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a benzenesulfonamide core with an ethoxy group and a pyrrolidine moiety, which are critical for its biological interactions.

The biological activity of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is believed to stem from its interaction with various molecular targets. Similar compounds have demonstrated the ability to bind to multiple receptors and enzymes, influencing biochemical pathways that regulate cellular functions. Notably, compounds with similar structures have been shown to exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Anti-inflammatory Effects : Reduction of inflammation markers in vivo.
  • Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Escherichia coli6.72
Staphylococcus aureus6.63
Klebsiella pneumoniae7.00

These results suggest that the compound effectively inhibits the growth of these pathogenic bacteria.

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of benzenesulfonamides, including this compound. In a carrageenan-induced rat paw edema model, the compound exhibited significant inhibition percentages as shown in Table 2.

Time (hours)Inhibition (%)
194.69
289.66
387.83

These findings indicate a strong potential for therapeutic use in inflammatory conditions.

Anticancer Activity

Preliminary studies on the anticancer effects reveal that compounds similar to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can induce apoptosis in cancer cell lines. For instance, cytotoxicity assays conducted on various cancer cell lines showed promising results, with IC50 values indicating effective concentrations for inducing cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including our compound. The results indicated that it possessed comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option.
  • In Vivo Anti-inflammatory Study : An experiment involving carrageenan-induced inflammation in rats demonstrated that administration of the compound significantly reduced paw swelling compared to control groups, highlighting its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a pyrrolidinone precursor followed by etherification. Controlled temperatures (e.g., 0–5°C for sulfonylation) and inert atmospheres (N₂/Ar) are critical to suppress side reactions like hydrolysis or oxidation .
  • Characterization : Intermediate purity is confirmed via ¹H/¹³C NMR (e.g., δ 1.4 ppm for ethoxy CH₃, δ 170 ppm for pyrrolidinone carbonyl) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 313.12). LC-MS monitors reaction progress .

Q. How is the solubility profile of this compound determined, and what solvents are suitable for biological assays?

  • Methodology : Solubility is quantified via shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). For bioassays, DMSO stock solutions (10 mM) are diluted into aqueous media (<1% DMSO) to avoid cytotoxicity. Partition coefficients (log P) are calculated using HPLC retention times .

Q. What spectroscopic techniques are used to resolve structural ambiguities in the benzenesulfonamide moiety?

  • Key Techniques :

  • FT-IR : Confirms sulfonamide S=O stretches (1350–1300 cm⁻¹) and ethoxy C-O-C (1250 cm⁻¹).
  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in the aromatic and pyrrolidinone regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Approach :

  • Design of Experiments (DoE) : Evaluates factors like solvent polarity (DMF vs. THF), catalyst loading (e.g., Et₃N for acid scavenging), and reaction time.
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing decomposition .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?

  • Methods :

  • Kinetic Analysis : Measures inhibition constants (Kᵢ) via enzyme activity assays (e.g., fluorescence-based).
  • Molecular Docking : Uses X-ray crystallography data (if available) to model binding to active sites (e.g., carbonic anhydrase isoforms) .

Q. How can computational modeling predict metabolic stability or toxicity?

  • Tools :

  • ADMET Predictors : Estimate metabolic pathways (e.g., CYP450-mediated oxidation of the ethoxy group).
  • Density Functional Theory (DFT) : Calculates electron distribution in the sulfonamide group to predict reactivity .

Q. What strategies address contradictory bioactivity data across cell-based vs. in vivo models?

  • Resolution :

  • Pharmacokinetic Profiling : Measures plasma stability, protein binding, and tissue penetration via LC-MS/MS.
  • Metabolite Identification : Detects active/inactive derivatives using HRMS/MS fragmentation patterns .

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